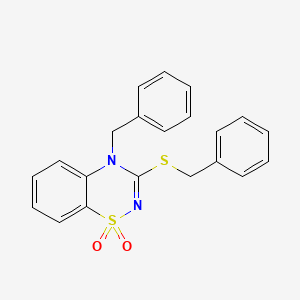

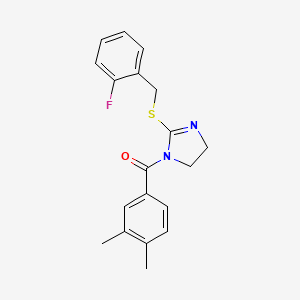

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

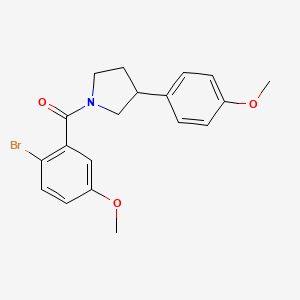

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide (BBT) is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest in the scientific community.

Scientific Research Applications

1. Biological Activities and Synthetic Strategies

4-benzyl-3-(benzylthio)-4H-1,2,4-benzothiadiazine 1,1-dioxide, as part of the 1,4-benzothiazine class, showcases a spectrum of biological activities attributable to its structural composition. Researchers have developed various synthetic strategies to craft analogs demonstrating significant biological activities through diverse mechanisms. Systematic analysis of the structure-activity relationship (SAR) among these compounds reveals their potential to regulate various cancer types. The comprehensive review by Rai et al. (2017) highlights the pharmacophore's versatility in eliciting interesting biological activities, underpinning its utility in designing cancer-regulating agents (Rai et al., 2017).

2. Carbonic Anhydrase Inhibition

The benzothiadiazines class, which includes this compound, has been investigated for its inhibitory activity against carbonic anhydrase (CA) isoforms. This action is pivotal for applications in treating conditions like obesity, cancer, epilepsy, and hypertension. Carta and Supuran (2013) elaborated on how these compounds, particularly through their sulfonamide moiety, exhibit selective inhibition towards certain CA isoforms, contributing to their therapeutic efficacy in cardiovascular diseases and obesity management (Carta & Supuran, 2013).

3. Synthetic Methodologies for Benzothiazines

Mir et al. (2020) provided an overview of the synthetic methodologies for creating benzothiazine derivatives, including this compound. The review encapsulates various approaches for synthesizing benzothiazine heterocyclic derivatives, showcasing their industrial and therapeutic potential. These compounds have shown promise in treating diseases like cancer, hypertension, and microbial infections, highlighting the importance of developing efficient synthetic strategies (Mir et al., 2020).

4. Antifungal and Immunomodulating Activities

The antifungal and immunomodulating properties of benzothiazine derivatives, including this compound, have been a subject of interest. Schiaffella and Vecchiarelli (2001) reviewed the in vitro and in vivo antifungal activity of these compounds, emphasizing their potential to act through immunomodulatory mechanisms. This dual action, combining direct antifungal effects with the enhancement of the immune response, underscores the compound's significance in developing more effective antifungal therapies (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name |

4-benzyl-3-benzylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c24-27(25)20-14-8-7-13-19(20)23(15-17-9-3-1-4-10-17)21(22-27)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPKGXMFOHNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

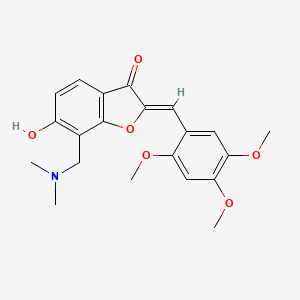

![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2827781.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)

![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)